molecular formula C13H19NO2 B12717221 2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- CAS No. 141809-36-1

2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl-

Cat. No.: B12717221
CAS No.: 141809-36-1
M. Wt: 221.29 g/mol
InChI Key: XZSGBTDRECMWKI-UHFFFAOYSA-N
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Description

2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- is an organic compound known for its diverse applications in various fields. It is also referred to as 5-(2-Hydroxyethylamino)pentan-2-one. This compound is characterized by its unique structure, which includes a phenyl group and a hydroxyethylamino group attached to a pentanone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- typically involves the reaction of 5-chloro-2-pentanone with 2-(ethylamino)ethanol. The reaction is carried out in the presence of a base such as potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is stirred at a controlled temperature to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

141809-36-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-1-phenylpentan-2-one

InChI

InChI=1S/C13H19NO2/c15-10-9-14-8-4-7-13(16)11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2

InChI Key

XZSGBTDRECMWKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCCNCCO

Origin of Product

United States

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